(R)-3-(1-Aminoethyl)-2-methylbenzonitrile

Chiral chemistry Medicinal chemistry Procurement

(R)-3-(1-Aminoethyl)-2-methylbenzonitrile (CAS: 1336454-90-0) is a chiral benzonitrile derivative featuring an (R)-configured 1-aminoethyl group at the 3-position and a methyl group at the 2-position of the aromatic ring. With a molecular formula of C10H12N2 and a molecular weight of 160.22 g/mol, this compound serves as a versatile chiral amine building block in organic and medicinal chemistry.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
Cat. No. B8262897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(1-Aminoethyl)-2-methylbenzonitrile
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C(C)N)C#N
InChIInChI=1S/C10H12N2/c1-7-9(6-11)4-3-5-10(7)8(2)12/h3-5,8H,12H2,1-2H3
InChIKeyYTEBMMMMLOOMBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (R)-3-(1-Aminoethyl)-2-methylbenzonitrile: A Chiral Building Block for Pharmaceutical R&D and Medicinal Chemistry


(R)-3-(1-Aminoethyl)-2-methylbenzonitrile (CAS: 1336454-90-0) is a chiral benzonitrile derivative featuring an (R)-configured 1-aminoethyl group at the 3-position and a methyl group at the 2-position of the aromatic ring. With a molecular formula of C10H12N2 and a molecular weight of 160.22 g/mol, this compound serves as a versatile chiral amine building block in organic and medicinal chemistry . Its core utility lies in the stereochemically defined aminoethyl moiety, which enables the enantioselective construction of more complex pharmaceutical candidates, particularly those requiring specific spatial orientation for target engagement . As a small-molecule intermediate, it is typically procured for research and further manufacturing use, not for direct human application .

Why Generic (R)-3-(1-Aminoethyl)-2-methylbenzonitrile Substitution is Not Advisable: The Critical Role of Defined Chirality and Purity


The interchangeability of (R)-3-(1-aminoethyl)-2-methylbenzonitrile with its (S)-enantiomer (CAS: 1335403-69-4) , its racemic mixture, or achiral 3-(1-aminoethyl)benzonitrile analogs (e.g., CAS: 153994-67-3) [1] is fundamentally unsupported in chiral synthesis. Substitution with an incorrect enantiomer or a racemate introduces a distinct stereochemical entity, which can lead to divergent biological activity, altered pharmacokinetic profiles, or failed asymmetric syntheses due to mismatched chiral induction . Similarly, the absence of the 2-methyl group in simpler analogs alters steric and electronic properties, impacting reactivity and target binding [2]. Furthermore, variations in commercial purity (e.g., 95% vs. 98%) can significantly affect yield in multi-step sequences, making precise sourcing a critical procurement decision .

Procurement-Specification Evidence for (R)-3-(1-Aminoethyl)-2-methylbenzonitrile: A Comparative Assessment of Commercial Offerings


High-Level Comparative Data: (R)-3-(1-Aminoethyl)-2-methylbenzonitrile Enantiomeric Purity and Price-Performance from Commercial Sources

Analysis of commercial offerings for (R)-3-(1-aminoethyl)-2-methylbenzonitrile reveals a clear procurement trade-off between cost and certified purity. While multiple vendors supply this compound, the data demonstrates that higher purity grades (98%) command a premium, whereas lower purity options (95%) offer a more cost-effective entry point for initial screening or where minor impurities are tolerable in downstream processing . This is a standard market dynamic for chiral building blocks. No quantitative biological activity or target-specific data for the compound itself was identified in the search.

Chiral chemistry Medicinal chemistry Procurement

Quantitative Physicochemical Differentiation: (R)-3-(1-Aminoethyl)-2-methylbenzonitrile vs. Non-Methylated Analog

The presence of the 2-methyl group in (R)-3-(1-aminoethyl)-2-methylbenzonitrile directly influences its lipophilicity compared to the non-methylated analog (R)-3-(1-aminoethyl)benzonitrile. The computed LogP value for the target compound is 1.89 , which is significantly higher than the XLogP3-AA of 0.9 for 3-(1-aminoethyl)benzonitrile [1]. This nearly 1 log unit increase in lipophilicity is a quantifiable difference that can impact membrane permeability and target binding in biological systems, making the methylated version a preferred intermediate for projects targeting intracellular or hydrophobic binding sites .

Physicochemical property Lipophilicity Medicinal chemistry

Class-Level Application Inference: Use as an Intermediate in HIV Integrase Inhibitor Synthesis

While no direct activity data for (R)-3-(1-aminoethyl)-2-methylbenzonitrile was found, a patent application (US-8987272-B2) on methods for treating HIV describes the use of similar 2-methylbenzonitrile-derived intermediates in the preparation of HIV integrase inhibitors . Furthermore, a commercial vendor lists (R)-3-(1-aminoethyl)-2-methylbenzonitrile as an intermediate in the preparation of HIV-integrase inhibitors . This class-level inference suggests the compound's utility stems from its incorporation into larger pharmacophores that engage this antiviral target, rather than from intrinsic activity.

Antiviral chemistry HIV integrase Medicinal chemistry

Validated Application Scenarios for (R)-3-(1-Aminoethyl)-2-methylbenzonitrile in Scientific Research


Chiral Scaffold for HIV Integrase Inhibitor Lead Optimization

Procurement of (R)-3-(1-aminoethyl)-2-methylbenzonitrile is justified for medicinal chemistry programs focused on developing next-generation HIV integrase inhibitors. The compound serves as a key chiral intermediate, as inferred from its mention in relevant patent literature and supplier application notes [1]. Its use is predicated on the need for a stereochemically pure amine to build into larger, more complex drug-like molecules, leveraging the defined chirality of the (R)-aminoethyl group to achieve specific target interactions.

Asymmetric Synthesis and Chiral Ligand Development

This compound is a primary candidate for use as a chiral building block in the synthesis of complex organic molecules, particularly for creating new chiral ligands or catalysts . The well-defined stereocenter and reactive primary amine functionality allow for straightforward derivatization, enabling chemists to introduce chirality into a target molecule in a controlled and predictable manner. This is a core application for any chiral amine building block, and the specific substitution pattern of this compound offers a unique steric and electronic profile compared to simpler analogs [1].

Fragment-Based Drug Discovery (FBDD) for Hydrophobic Binding Pockets

Given its higher computed lipophilicity (LogP = 1.89) compared to non-methylated analogs (LogP = 0.9) [1], this fragment-sized molecule is particularly suited for fragment-based screening campaigns targeting hydrophobic protein pockets. Its dual functionality (nitrile and primary amine) provides two distinct vectors for fragment growing or linking, while the increased lipophilicity may enhance binding to apolar regions of a target protein, a common feature in many enzyme active sites and protein-protein interaction interfaces .

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